Atorvastatin 3-Isopropyl Ether tert-Butyl Ester
CAS No.: 1797009-04-1
Cat. No.: VC0116709
Molecular Formula: C40H49FN2O5
Molecular Weight: 656.839
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797009-04-1 |
|---|---|
| Molecular Formula | C40H49FN2O5 |
| Molecular Weight | 656.839 |
| IUPAC Name | tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate |
| Standard InChI | InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1 |
| Standard InChI Key | IMQWAKSVBWXUSX-CZNDPXEESA-N |
| SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Properties and Structure
Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is identified by its systematic IUPAC name: tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate . This compound has also been referred to as (3R,5R)-tert-butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-isopropoxyheptanoate, which describes the same molecular structure with slight variations in nomenclature style . The molecular formula of this compound is C40H49FN2O5, indicating a complex organic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . According to PubChem data, the compound possesses a molecular weight of 656.8 g/mol, which places it in the category of larger pharmaceutical intermediates .
The structure of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is characterized by several key features that contribute to its function in atorvastatin synthesis. The compound contains a central pyrrole ring substituted with phenyl, 4-fluorophenyl, and phenylcarbamoyl groups, which constitute the pharmacophore portion of the eventual atorvastatin molecule. An isopropyl group attached to the pyrrole ring provides hydrophobic interactions important for the final drug's binding to its target enzyme. The compound features two chiral centers with the 3R,5R stereochemical configuration, which is critical for the biological activity of the final atorvastatin product. The protection of the 3-hydroxyl group as an isopropyl ether and the carboxylic acid as a tert-butyl ester are strategic modifications that prevent unwanted side reactions during synthesis while allowing selective deprotection at appropriate stages of the synthetic pathway.
Physical and Chemical Properties
The physical and chemical properties of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester are summarized in Table 1, which compiles data from available research sources. These properties are essential considerations for researchers and manufacturers working with this compound in laboratory and industrial settings.
Table 1: Chemical Properties of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester
| Property | Value |
|---|---|
| PubChem CID | 125294587 |
| Molecular Formula | C40H49FN2O5 |
| Molecular Weight | 656.8 g/mol |
| Primary Registry Number | 1797009-04-1 |
| Stereochemistry | (3R,5R) |
| Creation Date in PubChem | 2017-04-10 |
| Last Modified in PubChem | 2025-04-05 |
| Functional Groups | Pyrrole, Fluorophenyl, Phenyl, Phenylcarbamoyl, Isopropyl ether, tert-Butyl ester |
As a complex organic molecule with both polar and non-polar regions, Atorvastatin 3-Isopropyl Ether tert-Butyl Ester likely exhibits limited water solubility but good solubility in organic solvents such as tetrahydrofuran, toluene, and methyl tert-butyl ether, which are mentioned in the synthesis procedures of related compounds . The presence of the tert-butyl ester group provides enhanced lipophilicity compared to the free carboxylic acid, while the isopropyl ether protection at the 3-position further contributes to the compound's solubility profile in organic solvents.
Synthesis Methods
The synthesis of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester involves multiple chemical steps that require precise reaction conditions and careful handling of intermediates. While the search results don't provide a direct synthesis method specifically for this compound, valuable information can be gleaned from the synthesis pathways of related compounds such as Atorvastatin Acetonide tert-Butyl Ester and Atorvastatin tert-butyl ester . The synthesis typically begins with tert-butyl isopropylidene (TBIN), which undergoes hydrogenation to form an amino ester intermediate . This hydrogenation reaction employs wet sponge nickel catalyst under hydrogen pressure (50 psi) in isopropyl alcohol with ammonia solution, followed by filtration and concentration steps .
The resulting amino ester is then subjected to a condensation reaction with a diketone of atorvastatin, specifically 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide . This condensation reaction is typically conducted in the presence of pivalic acid as a catalyst, using a mixture of tetrahydrofuran and hexanes as solvent system . The reaction vessel is sealed under inert argon atmosphere and heated to 75°C for an extended period, typically 96 hours, to ensure complete reaction . After cooling, the reaction mixture is diluted with methyl tert-butyl ether and subjected to aqueous washes with sodium hydroxide and hydrochloric acid solutions to remove impurities .
Key Synthetic Steps
The synthesis pathway continues with the transformation of the acetonide ester intermediate into a diol ester through hydrolysis using aqueous hydrochloric acid in methanol . This step selectively removes the acetonide protecting group while preserving the tert-butyl ester functionality. The diol ester is then converted to its sodium salt using aqueous sodium hydroxide, followed by a series of extraction and washing steps using methyl tert-butyl ether . For the final stages of synthesis leading specifically to Atorvastatin 3-Isopropyl Ether tert-Butyl Ester, selective protection of the 3-hydroxyl group as an isopropyl ether would be required while maintaining the tert-butyl ester and the 5-hydroxyl group. This selective protection likely involves careful control of reaction conditions and possibly the use of specialized reagents and catalysts.
Table 2: Key Reagents in Synthesis of Atorvastatin Intermediates
| Reagent | Function | Process Stage |
|---|---|---|
| tert-butyl isopropylidene (TBIN) | Starting material | Initial synthesis |
| Wet sponge nickel catalyst | Hydrogenation catalyst | Amine formation |
| 28% ammonia solution | Nitrogen source | Amine formation |
| Isopropyl alcohol | Solvent | Hydrogenation reaction |
| Pivalic acid | Catalyst | Condensation reaction |
| Tetrahydrofuran (THF) | Solvent | Condensation reaction |
| Hexanes | Co-solvent | Condensation reaction |
| Methyl tert-butyl ether | Extraction solvent | Purification |
| Hydrochloric acid | Deprotecting agent | Acetonide removal |
| Sodium hydroxide | Base for salt formation | Intermediate processing |
Applications and Research Findings
Atorvastatin 3-Isopropyl Ether tert-Butyl Ester serves primarily as a key intermediate in the multi-step synthesis of atorvastatin calcium, the active pharmaceutical ingredient in medications used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. The strategic protection of hydroxyl and carboxylic acid groups in this compound allows for selective chemical transformations during the synthesis process, preventing unwanted side reactions while enabling specific modifications at desired positions of the molecule. This protected intermediate represents an important waypoint in the industrial production of atorvastatin, where efficiency and purity of synthesis directly impact the cost and quality of the final pharmaceutical product available to patients worldwide.
Research into compounds like Atorvastatin 3-Isopropyl Ether tert-Butyl Ester focuses largely on improving synthetic pathways to increase yield, reduce production costs, and minimize environmental impact of pharmaceutical manufacturing. Patents and scientific literature frequently describe innovations in reaction conditions, catalysts, and purification methods aimed at optimizing the production of atorvastatin intermediates . These research efforts are motivated by the substantial global demand for atorvastatin-based medications, which necessitates continuous improvement in manufacturing processes. The chemical modifications present in this compound, particularly the isopropyl ether at the 3-position, may also be studied for their potential to alter the pharmacokinetic properties or stability profiles of related compounds.
The compound's registration in chemical databases facilitates its inclusion in chemical libraries for virtual screening, structure-activity relationship studies, and computational chemistry investigations. Researchers may explore the properties of this compound as part of broader studies on atorvastatin derivatives, potentially leading to new insights about structure-property relationships or alternative applications beyond cholesterol management. The continued interest in documenting and characterizing this intermediate, as evidenced by the recent database update in 2025, underscores its ongoing relevance in pharmaceutical research and development .
Comparison with Related Compounds
Atorvastatin 3-Isopropyl Ether tert-Butyl Ester belongs to a family of protected atorvastatin intermediates that share structural similarities but differ in specific protecting groups and modification patterns. A comprehensive comparison of these related compounds provides valuable insights into the diverse protection strategies employed in atorvastatin synthesis and the structure-property relationships that influence their role in pharmaceutical manufacturing.
Structural Comparison with Other Atorvastatin Derivatives
A closely related compound is Atorvastatin Acetonide tert-Butyl Ester (PubChem CID 10168503), which features an acetonide protecting group that forms a cyclic structure connecting two hydroxyl groups, as opposed to the selective protection of only the 3-hydroxyl position with an isopropyl ether . This structural difference results in a slightly different molecular formula (C40H47FN2O5 for the acetonide versus C40H49FN2O5 for the isopropyl ether) and a corresponding slight difference in molecular weight (654.8 g/mol for the acetonide versus 656.8 g/mol for the isopropyl ether) . The acetonide protection strategy creates a 1,3-dioxane ring system described as "6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)-" .
Another related compound is Atorvastatin tert-butyl ester (PubChem CID 11238911), which lacks the isopropyl ether protection at the 3-position, resulting in free hydroxyl groups at both the 3 and 5 positions . This compound has the IUPAC name "(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate" and a molecular formula of C37H43FN2O5, reflecting the absence of the isopropyl ether protecting group . The molecular weight of this compound is 614.7 g/mol, noticeably lower than that of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester due to the missing isopropyl group .
Table 3: Comparison of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester with Related Compounds
| Property | Atorvastatin 3-Isopropyl Ether tert-Butyl Ester | Atorvastatin Acetonide tert-Butyl Ester | Atorvastatin tert-butyl ester |
|---|---|---|---|
| PubChem CID | 125294587 | 10168503 | 11238911 |
| Molecular Formula | C40H49FN2O5 | C40H47FN2O5 | C37H43FN2O5 |
| Molecular Weight | 656.8 g/mol | 654.8 g/mol | 614.7 g/mol |
| Protection Strategy | 3-isopropyl ether, 5-free hydroxyl, tert-butyl ester | Acetonide (cyclic protection of 3,5-dihydroxy), tert-butyl ester | Free 3,5-dihydroxy, tert-butyl ester |
| Registry Number | 1797009-04-1 | 125971-95-1 | 134395-00-9 |
| Last Modified | 2025-04-05 | 2025-04-05 | 2025-04-05 |
These structural differences among related compounds reflect various strategies in the synthetic pathway of atorvastatin, where protecting groups are introduced and removed in a specific sequence to enable selective chemical transformations . The choice between these different protected intermediates depends on factors such as the specific synthetic route, reactivity considerations, purification challenges, and scale-up potential for industrial manufacturing. Each protected form offers advantages and disadvantages in terms of stability, reactivity, and handling properties, making them suitable for different synthetic contexts or manufacturing scenarios.
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